
1-(3-Tert-butylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Tert-butylphenyl)acetone is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Tert-butylphenyl)acetone can be synthesized through several methods, one of which involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 3-tert-butylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out at room temperature or under mild heating conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted techniques to enhance reaction efficiency and yield. Microwave irradiation can significantly reduce reaction times and improve product selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Tert-butylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-Tert-butylphenyl)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-tert-butylphenyl)acetone involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This interaction can be studied using molecular docking and kinetic analysis to understand the binding affinity and inhibition kinetics .
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)acetone: Similar structure but with the tert-butyl group in the para position.
1-(3,5-Di-tert-butylphenyl)acetone: Contains two tert-butyl groups on the phenyl ring.
1-(3-Tert-butylphenyl)ethanol: The ketone group is reduced to an alcohol.
Uniqueness
1-(3-Tert-butylphenyl)acetone is unique due to the specific positioning of the tert-butyl group, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3-tert-butylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-10(14)8-11-6-5-7-12(9-11)13(2,3)4/h5-7,9H,8H2,1-4H3 |
InChI Key |
FGAFKGGYMFTPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


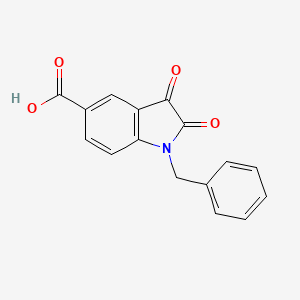
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
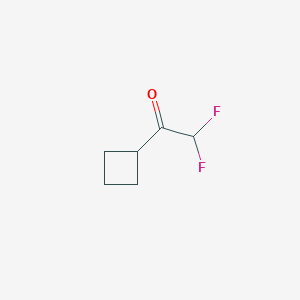
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)

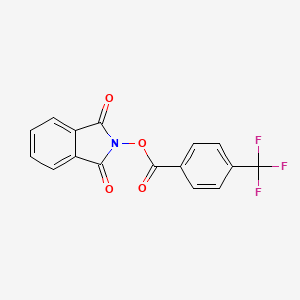
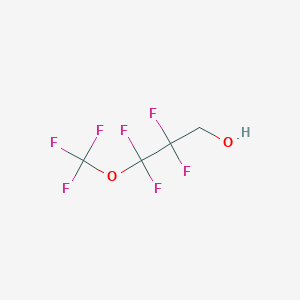

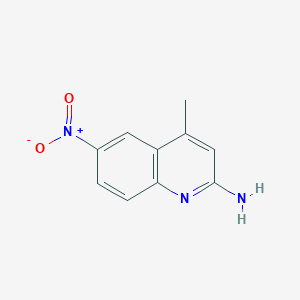
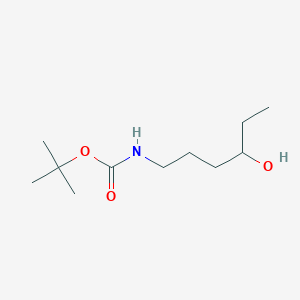
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
